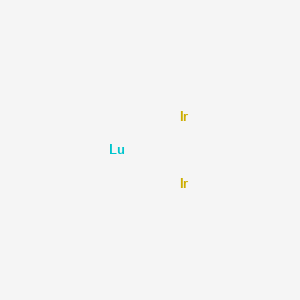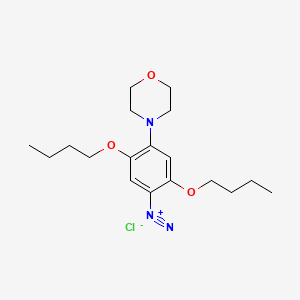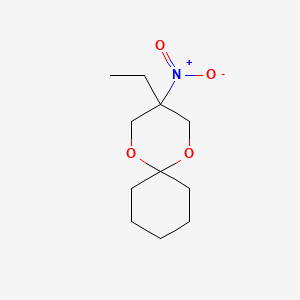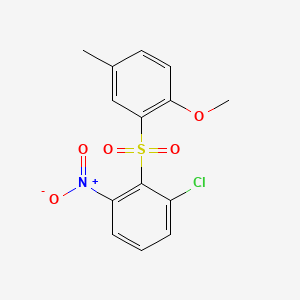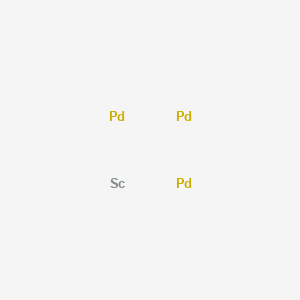
Palladium--scandium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–scandium (3/1) is an intermetallic compound consisting of three parts palladium and one part scandium. This compound is known for its unique properties, which arise from the combination of palladium’s catalytic abilities and scandium’s lightweight and high-strength characteristics. The compound is of significant interest in various fields, including catalysis, materials science, and nanotechnology.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of palladium–scandium (3/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–scandium (3/1) may involve the use of molten salt electrolysis or chemical vapor deposition. These methods allow for the large-scale synthesis of the compound with high purity and uniformity. The choice of method depends on the desired application and the required properties of the final product.
化学反応の分析
Types of Reactions: Palladium–scandium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and scandium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–scandium (3/1) can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Palladium oxide and scandium oxide.
Reduction: Metallic palladium and scandium.
Substitution: Various intermetallic compounds depending on the substituent.
科学的研究の応用
Palladium–scandium (3/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Studied for its anticancer properties and potential use in targeted therapies.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications.
作用機序
The mechanism of action of palladium–scandium (3/1) in catalytic processes involves the activation of reactants on the surface of the compound. Palladium atoms provide active sites for the adsorption and activation of reactants, while scandium atoms enhance the stability and durability of the catalyst. The compound’s unique electronic structure facilitates various catalytic pathways, including oxidative addition, reductive elimination, and ligand exchange.
類似化合物との比較
Palladium–scandium (1/1): Another intermetallic compound with different stoichiometry and properties.
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of scandium.
Palladium–lanthanum (3/1): Another analogous compound with lanthanum.
Uniqueness: Palladium–scandium (3/1) is unique due to its combination of palladium’s catalytic properties and scandium’s lightweight and high-strength characteristics. This makes it particularly suitable for applications requiring both high catalytic activity and structural integrity.
特性
CAS番号 |
12671-52-2 |
|---|---|
分子式 |
Pd3Sc |
分子量 |
364.2 g/mol |
IUPAC名 |
palladium;scandium |
InChI |
InChI=1S/3Pd.Sc |
InChIキー |
AEQGCJPUBALRKW-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


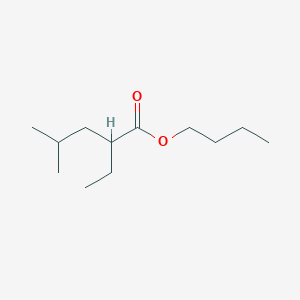
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)
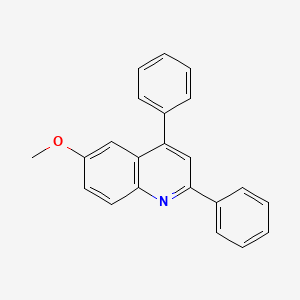

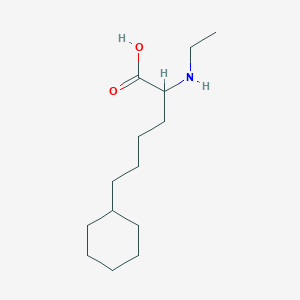
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
